(E)-5-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2OS2/c1-2-17-9-5-3-4-6-10(9)20-14(17)16-13(18)11-7-8-12(15)19-11/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYANWMXPKGPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring is synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Coupling Reaction: The final step involves coupling the brominated thiophene with the benzo[d]thiazole moiety via a condensation reaction in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are employed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the carboxamide, converting it to an amine.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like primary amines or thiols are used in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and thiophene derivatives often exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The mechanism behind this activity may involve interference with cellular processes, making these compounds potential candidates for developing new antimicrobial agents .
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly against human cancer cell lines. For example, thiazole-containing compounds have demonstrated efficacy against breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116) cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The structure of (E)-5-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide suggests that it could similarly exert anticancer effects by disrupting cancer cell proliferation .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. Such studies help in understanding how the compound interacts at a molecular level, which is crucial for drug design and development .
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its synthetic routes typically involve multi-step reactions that can be monitored using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The ability to modify the thiophene or thiazole moieties allows chemists to tailor properties for specific applications.
Fluorescent Materials
Due to its unique electronic properties, this compound can be utilized in the development of fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light upon excitation .
Case Study 1: Antimicrobial Screening
A study focused on synthesizing derivatives similar to this compound evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating bacterial infections .
Case Study 2: Anticancer Efficacy
In vitro studies assessed the anticancer activity of related thiazole compounds against multiple cancer cell lines using the MTT assay. The findings revealed that specific derivatives showed promising results in inhibiting cell growth, highlighting the potential of this class of compounds in cancer therapy .
Data Summary Table
Mechanism of Action
The mechanism of action of (E)-5-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Ring
(E)-N-(6-Acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide
- Key Difference : Acetamido group at position 6 of the benzothiazole.
- This modification may shift biological activity toward protein targets requiring polar interactions .
(Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
- Key Differences :
- Stereochemistry : Z-configuration alters spatial arrangement.
- Substituents : 3-propyl (vs. ethyl) and 6-sulfamoyl groups.
- Impact: The sulfamoyl group enhances hydrophilicity and may confer antimicrobial properties, akin to sulfonamide drugs.
Core Heterocycle Variations
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- Key Differences : Replaces benzothiazole with a 1,3,4-thiadiazole core and incorporates a chlorobenzylidene group.
- Impact: Thiadiazoles are known for insecticidal and fungicidal activities.
Aryl-Substituted Thiazol-2(3H)-ylidene Derivatives
Examples include N-(3-benzyl-5-(4-fluorophenyl)thiazol-2(3H)-ylidene)aniline (Compound 33) and others with m-tolyl, 4-chlorophenyl, or p-tolyl groups.
- Key Differences : Benzyl and aryl substituents replace the thiophene-carboxamide.
Thiophene-Containing Analogs
2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline
- Key Differences : Nitro and aniline groups replace the carboxamide and benzothiazole.
Biological Activity
(E)-5-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic organic compound characterized by a thiophene ring, a bromine atom, and a benzo[d]thiazole moiety with an ethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- IUPAC Name : 5-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
- Molecular Formula : C14H11BrN2OS2
- Molecular Weight : 401.72 g/mol
- CAS Number : 865544-72-5
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Similar Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Bacillus subtilis | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. A study demonstrated that related thiazole derivatives exhibited significant cytotoxic effects against breast (MCF-7) and lung (A-549) cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Table 2: Anticancer Activity Against Different Cell Lines
| Compound Name | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound D | MCF-7 | 7.17 ± 0.94 |
| Compound E | A-549 | 2.93 ± 0.47 |
| Compound F | MCF-7 | 19.53 ± 1.05 |
The mechanism of action for this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. Ongoing research aims to elucidate these interactions further, particularly in the context of cancer treatment where targeting specific signaling pathways can enhance therapeutic efficacy .
Case Studies and Research Findings
- Antimicrobial Screening : A study screened various benzothiazole derivatives for their antimicrobial activity against model bacterial strains. The findings suggested that structural modifications significantly influenced the activity, with certain substitutions enhancing efficacy against Bacillus subtilis and Escherichia coli .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of thiazole-bearing compounds on MCF-7 and A-549 cell lines, revealing promising results for specific derivatives that could serve as lead compounds for further drug development .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of this compound to target proteins involved in cancer progression, providing insights into its potential as an anticancer agent .
Q & A
Basic Synthesis & Characterization
Q1: What are the standard synthetic routes for preparing (E)-5-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide? A: The compound can be synthesized via condensation reactions between functionalized thiophene and benzothiazole precursors. For example:
- Thiophene activation : Bromination at the 5-position of thiophene-2-carboxamide (as seen in analogous brominated thiophene derivatives) .
- Schiff base formation : Reaction of the carboxamide group with a substituted benzothiazole (e.g., 3-ethylbenzo[d]thiazol-2(3H)-ylidene) under reflux in ethanol or DMF, with yields typically 60–75% .
- Purification : Column chromatography using silica gel (40–63 μm) with eluents like ethyl acetate/petroleum ether mixtures .
Q2: How is the E/Z isomerism of the imine bond confirmed experimentally? A:
- 1H NMR : Coupling constants (J) between imine protons and adjacent groups (e.g., J = 12–15 Hz for E-isomers due to trans configuration) .
- IR spectroscopy : Stretching frequencies of C=N bonds (~1600–1650 cm⁻¹) and absence of NH stretches confirm tautomer stabilization .
- X-ray crystallography : Definitive structural confirmation (as applied to similar thiazole derivatives) .
Advanced Synthetic Challenges
Q3: How can competing side reactions (e.g., over-bromination or tautomerization) be minimized during synthesis? A:
- Controlled bromination : Use stoichiometric NBS (N-bromosuccinimide) under inert conditions to prevent di-bromination .
- Tautomer suppression : Employ aprotic solvents (e.g., DMF) and low temperatures to stabilize the imine form over the enamine tautomer .
- Reaction monitoring : TLC (Rf ~0.4 in ethyl acetate/hexane) and in-situ IR to track intermediate formation .
Q4: What strategies improve yield in large-scale synthesis? A:
- Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate Schiff base formation, reducing reaction time from 24h to 8h .
- Solvent engineering : Switch from ethanol to DMF for higher solubility of aromatic intermediates, improving yields by ~15% .
- Flow chemistry : Continuous processing reduces decomposition risks for thermally sensitive intermediates (tested for related thiophene derivatives) .
Analytical & Mechanistic Studies
Q5: How do electronic effects of the bromine substituent influence the compound’s reactivity? A:
- Electrophilicity : Bromine’s electron-withdrawing nature increases the electrophilicity of the thiophene ring, enhancing susceptibility to nucleophilic aromatic substitution (observed in analogous bromothiophenes) .
- DFT calculations : HOMO-LUMO gaps (e.g., ~4.2 eV) predict regioselectivity in cross-coupling reactions .
- Experimental validation : Suzuki-Miyaura coupling with phenylboronic acid shows >80% yield at the 5-bromo position .
Q6: What techniques resolve contradictions in reported melting points or spectroscopic data? A:
- DSC analysis : Confirm decomposition vs. melting events (e.g., decomposition observed at 130°C for similar compounds) .
- High-resolution mass spectrometry : Rule out impurities affecting melting ranges (e.g., M+• peaks with <2 ppm error) .
- Crystallographic comparison : Align experimental XRD data with Cambridge Structural Database entries for analogous structures .
Biological & Functional Applications
Q7: What methodologies assess the compound’s potential as a kinase inhibitor or chemosensor? A:
- Kinase assays : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) to measure IC₅₀ values against kinases like HSP70 (as tested for benzothiazole derivatives) .
- UV-Vis titration : Detect metal ion binding (e.g., Cu²⁺) via bathochromic shifts (Δλ ~150 nm) and Job plot analysis (1:2 binding stoichiometry observed in similar systems) .
- Cell-based studies : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .
Q8: How can computational modeling predict the compound’s interaction with biological targets? A:
- Molecular docking : AutoDock Vina simulates binding to ATP pockets (e.g., HSP70, RMSD <2.0 Å) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (applied to thiazole-based inhibitors) .
- QSAR models : Corrogate electronic descriptors (e.g., logP, polar surface area) with bioactivity data from PubChem assays .
Data Interpretation & Reproducibility
Q9: How should researchers address discrepancies in reaction yields across studies? A:
- DOE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify critical factors .
- Replicate key steps : Reproduce purification methods (e.g., silica gel vs. alumina chromatography) to isolate solvent-dependent byproducts .
- Cross-validate spectra : Compare NMR/IR data with published datasets (e.g., NIH Spectral Library) to confirm compound identity .
Q10: What protocols ensure safe handling of hazardous intermediates (e.g., diazo compounds)? A:
- Explosive hazards : Store diazo precursors at ≤−20°C and avoid mechanical shock (as per Safety Data Sheets for diazoethyl acetate) .
- Ventilation : Perform reactions in fume hoods with blast shields, especially during azide formation .
- Emergency protocols : Follow ACS guidelines for spill containment and first-aid measures (e.g., eye rinsing with 0.9% saline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
